molecular formula C16H15NO4 B13775422 N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide CAS No. 71708-97-9

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B13775422
CAS No.: 71708-97-9
M. Wt: 285.29 g/mol
InChI Key: AXPFYEJZVXEOHK-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group, an acetyloxy group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- typically involves the following steps:

    Formation of the Acetamide Group: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride under mild conditions.

    Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through esterification reactions, often using acetic acid and a suitable catalyst.

    Attachment of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated aromatic compound.

Industrial Production Methods

In an industrial setting, the production of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into a more reduced form, potentially altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can be compared to other similar compounds, such as:

    N-(4-Phenoxyphenyl)acetamide: Lacks the acetyloxy group, which may affect its reactivity and applications.

    N-(Acetyloxy)-N-phenylacetamide: Lacks the phenoxyphenyl group, potentially altering its biological activity.

The uniqueness of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

CAS No.

71708-97-9

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(N-acetyl-4-phenoxyanilino) acetate

InChI

InChI=1S/C16H15NO4/c1-12(18)17(21-13(2)19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

AXPFYEJZVXEOHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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